
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride
Übersicht
Beschreibung
“Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 1352574-94-7 . It has a molecular weight of 251.66 and is typically stored at room temperature . The compound is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H11F2NO2.ClH/c1-15-10 (14)9 (13)4-6-2-3-7 (11)5-8 (6)12;/h2-3,5,9H,4,13H2,1H3;1H/t9-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the presence of functional groups. Physical And Chemical Properties Analysis
This compound has a molecular weight of 251.66 . It is typically stored at room temperature and is in the form of a powder . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Spectroscopic and Diffractometric Studies
Polymorphism, a phenomenon where a compound exists in more than one crystalline form, is significant in the pharmaceutical industry due to its impact on drug properties. A study by Vogt et al. (2013) explored the polymorphic behavior of a closely related compound, highlighting the use of various spectroscopic and diffractometric techniques to characterize these forms. This research underscores the importance of detailed physical and chemical characterization in the development of pharmaceutical compounds (Vogt et al., 2013).
Synthesis for PET Imaging
The synthesis of radiolabeled compounds for positron emission tomography (PET) imaging is a critical area of research. Livni et al. (1992) described the synthesis of a fluorine-18 labeled version of fluconazole, starting from an amino precursor, for PET studies in rabbits. This work illustrates the application of methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride or similar compounds in developing diagnostic tools for medical imaging (Livni et al., 1992).
Fluorescence Derivatisation for Biological Assays
The derivatization of amino acids for enhanced fluorescence in biological assays is another application. Frade et al. (2007) explored the coupling of 3-(naphthalen-1-ylamino)propanoic acid to various amino acids, resulting in strongly fluorescent derivatives. Such studies demonstrate the utility of methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride in creating fluorescent markers for biological and analytical applications (Frade et al., 2007).
Nonlinear Optical Applications
In the field of materials science, the synthesis and growth of large crystals of methyl-(2,4-dinitrophenyl)-aminopropanoate for nonlinear optical applications were reported by Zhang et al. (1994). This research highlights the potential of such compounds in the development of optical devices, showcasing their importance beyond biomedical applications (Zhang et al., 1994).
Anticancer Activity
The structural modification of methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride derivatives to explore their anticancer activity represents a significant area of research. Rayes et al. (2019) synthesized a series of compounds based on this structure, demonstrating their potential as histone deacetylase inhibitors (HDACIs) with expected anticancer activity. This underscores the compound's utility in developing new therapeutic agents (Rayes et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
methyl 3-amino-3-(2,4-difluorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2.ClH/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12;/h2-4,9H,5,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHZJMHHWFHLDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=C(C=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



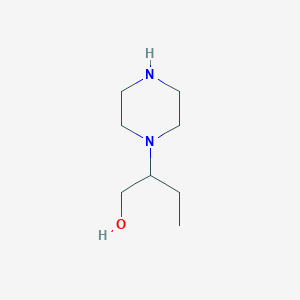
![4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1465006.png)
![2-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1465008.png)
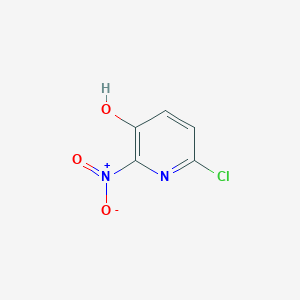
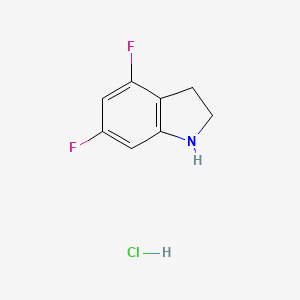

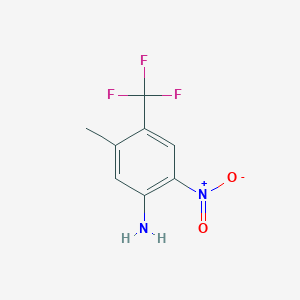
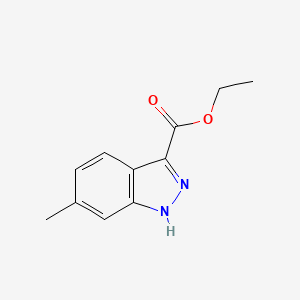

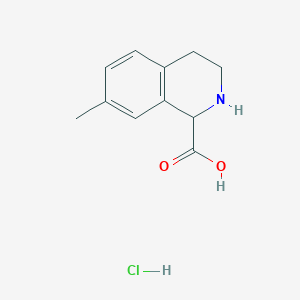


![8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1465023.png)
